

Application Note: Isolation and Characterization of Erythrocentauric Acid

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Compound of Interest

Compound Name: *Erythrocentauric acid*

Cat. No.: B564403

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Introduction

Erythrocentauric acid is a secoiridoid glucoside found in *Centaureum erythraea*. It is of interest to the scientific community due to its potential pharmacological activities. This document outlines the procedure for its extraction, isolation, and purification from dried aerial parts of the plant.

Experimental Protocol: Isolation of Erythrocentauric Acid

This protocol is based on methodologies described in the scientific literature for the isolation of secoiridoid glucosides from *Centaureum erythraea*.

1. Plant Material and Extraction

- 1.1. Dried and powdered aerial parts of *Centaureum erythraea* are used as the starting material.
- 1.2. The powdered plant material is macerated with 70% ethanol at room temperature for 24 hours. This process is typically repeated three times to ensure exhaustive extraction.
- 1.3. The resulting ethanolic extracts are combined and filtered.
- 1.4. The solvent is evaporated under reduced pressure to yield a crude extract.

2. Liquid-Liquid Partitioning

- 2.1. The crude extract is dissolved in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity.
- 2.2. The aqueous solution is first partitioned with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.
- 2.3. The aqueous layer is then partitioned with a solvent of intermediate polarity, such as ethyl acetate, to separate compounds of medium polarity. **Erythrocentauric acid** is expected to remain in the aqueous layer due to its glycosidic nature.

3. Chromatographic Purification

- 3.1. Column Chromatography: The final aqueous extract is subjected to column chromatography over a suitable stationary phase, such as Diaion HP-20 or Amberlite XAD-4.
 - The column is first washed with water to remove highly polar compounds.
 - A stepwise gradient of methanol in water is then used for elution. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- 3.2. Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with **erythrocentauric acid** are pooled and further purified by preparative HPLC on a C18 column.
 - A typical mobile phase would be a gradient of acetonitrile in water.
 - The elution is monitored by a UV detector, and the peak corresponding to **erythrocentauric acid** is collected.

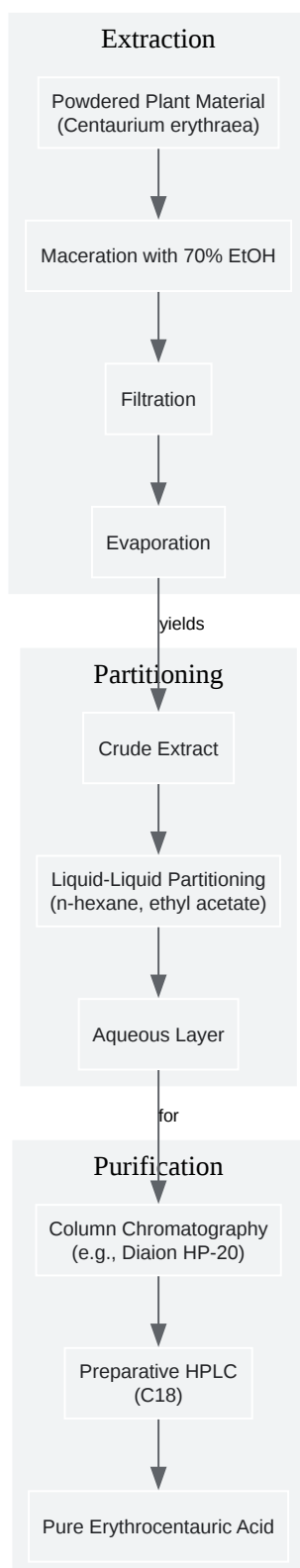
4. Purity and Characterization

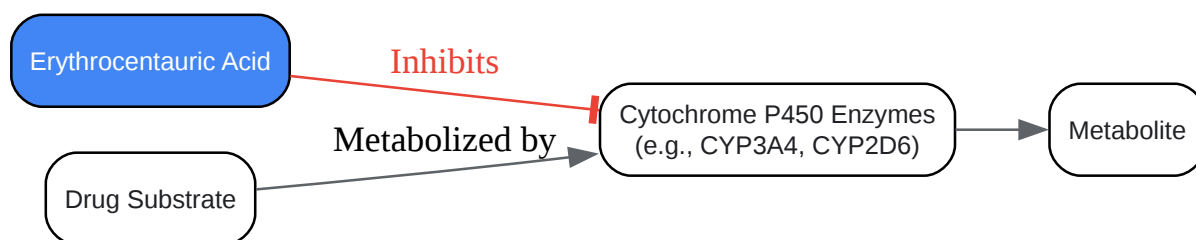
- The purity of the isolated **erythrocentauric acid** is assessed by analytical HPLC.
- The structure of the compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (^1H , ^{13}C) and Mass Spectrometry (MS).

Data Presentation

Parameter	Value	Reference
Plant Source	Centaurium erythraea Rafn	
Starting Material	Dried aerial parts	
Extraction Solvent	70% Ethanol	
Primary Purification	Column Chromatography (e.g., Diaion HP-20)	
Final Purification	Preparative HPLC (C18)	
Typical Purity	>95%	

Visualizations





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